molecular formula C16H10F4O4 B6408357 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261994-91-5

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6408357
CAS RN: 1261994-91-5
M. Wt: 342.24 g/mol
InChI Key: SBMCSRNYSSNTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (FTMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile reagent due to its ability to react with a wide range of organic compounds. FTMB has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in a wide range of biochemical and physiological studies, including enzyme inhibition, drug metabolism, and protein-protein interactions.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450 and thromboxane synthase. It is thought to interact with the active site of the enzyme, preventing it from binding to its substrate. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as drug metabolism and protein-protein interactions.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the biochemical and physiological effects of various drugs, such as ibuprofen and aspirin. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and thromboxane synthase. This inhibition can lead to changes in drug metabolism and can affect the pharmacokinetics and pharmacodynamics of the drug. In addition, 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the effects of various proteins on biochemical and physiological processes, such as cell signaling and cell growth.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a versatile reagent, as it can react with a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. It is a strong acid, which can be corrosive and can cause skin and eye irritation. In addition, it is toxic and should be handled with caution.

Future Directions

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of potential applications in scientific research. It can be used to study the structure and function of enzymes, as well as the metabolism of drugs. It can also be used to study the effects of proteins on biochemical and physiological processes. In addition, 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Furthermore, 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be used to study the effects of environmental contaminants on biochemical and physiological processes. Finally, 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be used to study the effects of drugs on the central nervous system.

Synthesis Methods

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a process called Friedel-Crafts acylation. This reaction involves the acylation of an aromatic compound by an acyl chloride. In the case of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%, the aromatic compound is fluoro-4-methoxycarbonylphenyl and the acyl chloride is trifluoromethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products.

Scientific Research Applications

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in biochemical and physiological studies, including enzyme inhibition, drug metabolism, and protein-protein interactions. 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of various enzymes, including cytochrome P450 and thromboxane synthase. It has also been used to study the metabolism of a variety of drugs, such as ibuprofen and aspirin.

properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)8-2-3-12(13(17)7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMCSRNYSSNTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691452
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1261994-91-5
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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